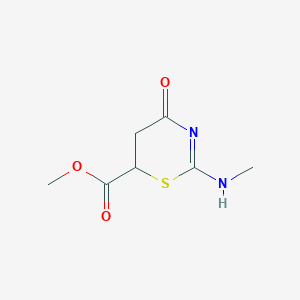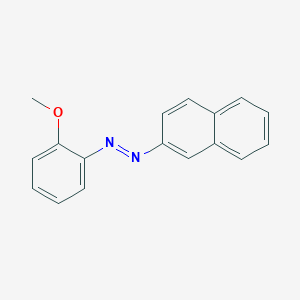
Anisole, o-(2-naphthylazo)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anisole, o-(2-naphthylazo)-, also known as 2-(2'-naphthylazo)anisole, is a chemical compound that is commonly used in scientific research. This compound is known for its unique properties and is widely used in various research fields such as biochemistry, pharmacology, and environmental science. In
Mecanismo De Acción
The mechanism of action of Anisole, o-(Anisole, o-(2-naphthylazo)-naphthylazo)- is based on its ability to form a complex with metal ions. This complex formation results in a change in the absorbance or fluorescence properties of the compound, which can be measured using spectrophotometric or fluorometric techniques. The complex formation is dependent on the pH, temperature, and concentration of the metal ion and the reagent.
Biochemical and Physiological Effects:
Anisole, o-(Anisole, o-(2-naphthylazo)-naphthylazo)- does not have any known biochemical or physiological effects in living organisms. However, it is important to handle this compound with care as it is toxic and can cause skin and eye irritation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Anisole, o-(Anisole, o-(2-naphthylazo)-naphthylazo)- has several advantages for lab experiments. It is highly soluble in organic solvents, which makes it easy to handle and dissolve in various reaction mixtures. It is also stable under a wide range of pH and temperature conditions, which makes it suitable for use in various assays. However, it has some limitations, such as its toxicity and the potential interference of other compounds in the sample matrix.
Direcciones Futuras
Anisole, o-(Anisole, o-(2-naphthylazo)-naphthylazo)- has several potential future directions in scientific research. One direction is the development of new detection methods for metal ions and other analytes using this compound. Another direction is the synthesis of new azo compounds with improved properties for various applications. Additionally, the use of Anisole, o-(Anisole, o-(2-naphthylazo)-naphthylazo)- in environmental science for the detection of heavy metals and other pollutants in water and soil samples is an area of interest. Finally, the potential use of this compound in the development of new drugs and therapies for various diseases is an exciting direction for future research.
Conclusion:
Anisole, o-(Anisole, o-(2-naphthylazo)-naphthylazo)- is a unique compound that has many applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has the potential to contribute to the development of new detection methods, environmental science, and drug development.
Métodos De Síntesis
The synthesis of Anisole, o-(Anisole, o-(2-naphthylazo)-naphthylazo)- can be achieved through the reaction of Anisole, o-(2-naphthylazo)-naphthol and anisole in the presence of sulfuric acid. The reaction results in the formation of a yellow-orange colored compound that is highly soluble in organic solvents. This synthesis method is widely used and has been optimized for higher yields and purity.
Aplicaciones Científicas De Investigación
Anisole, o-(Anisole, o-(2-naphthylazo)-naphthylazo)- is widely used in scientific research due to its unique properties. This compound is used as a spectrophotometric reagent for the determination of various metal ions such as copper, nickel, and zinc. It is also used in the detection of amino acids and proteins in biological samples. Anisole, o-(Anisole, o-(2-naphthylazo)-naphthylazo)- is also used as a fluorescent probe for the detection of hydrogen peroxide and other reactive oxygen species. Additionally, it is used in the synthesis of various organic compounds and as a precursor for the preparation of other azo compounds.
Propiedades
Número CAS |
18277-99-1 |
|---|---|
Nombre del producto |
Anisole, o-(2-naphthylazo)- |
Fórmula molecular |
C17H14N2O |
Peso molecular |
262.3 g/mol |
Nombre IUPAC |
(2-methoxyphenyl)-naphthalen-2-yldiazene |
InChI |
InChI=1S/C17H14N2O/c1-20-17-9-5-4-8-16(17)19-18-15-11-10-13-6-2-3-7-14(13)12-15/h2-12H,1H3 |
Clave InChI |
DGGLOTLDVCQYJU-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N=NC2=CC3=CC=CC=C3C=C2 |
SMILES canónico |
COC1=CC=CC=C1N=NC2=CC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(Methylthio)methyl]piperidine](/img/structure/B101371.png)
![2-[N-(2-carbamoyloxyethyl)-4-methoxyanilino]ethyl carbamate](/img/structure/B101372.png)
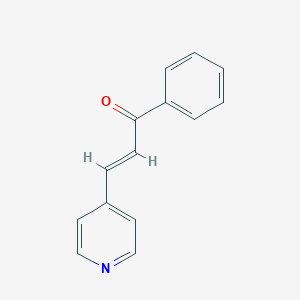
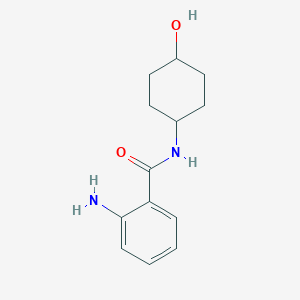
![1,1a,6,6a-Tetrahydrocycloprop[a]indene](/img/structure/B101376.png)

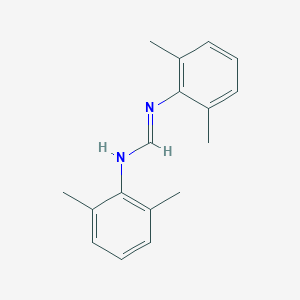
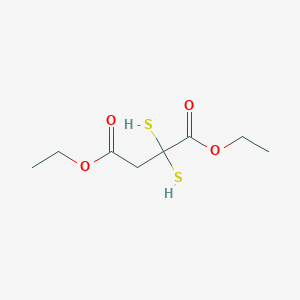


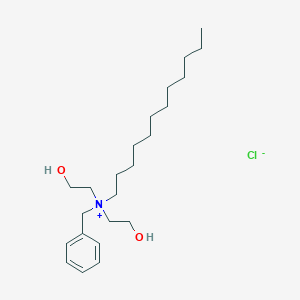
![7,12-Dihydrobenz[a]anthracene](/img/structure/B101390.png)
